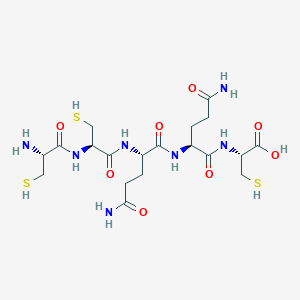![molecular formula C11H10F3IO2 B14196978 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal CAS No. 920334-24-3](/img/structure/B14196978.png)
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal is an organic compound with the molecular formula C11H10F3IO2 It is characterized by the presence of an iodo group, a trifluoromethyl group, and a phenoxy group attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodo-5-(trifluoromethyl)phenol and 4-bromobutanal.
Reaction Conditions: The phenol undergoes a nucleophilic substitution reaction with 4-bromobutanal in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.
Major Products
Oxidation: 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanoic acid.
Reduction: 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodo and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-5-(trifluoromethyl)phenol
- 2-Iodo-5-(trifluoromethyl)pyridine
- 4-Iodobenzotrifluoride
Uniqueness
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal is unique due to the presence of both an aldehyde group and a phenoxy group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
920334-24-3 |
|---|---|
Molecular Formula |
C11H10F3IO2 |
Molecular Weight |
358.09 g/mol |
IUPAC Name |
4-[2-iodo-5-(trifluoromethyl)phenoxy]butanal |
InChI |
InChI=1S/C11H10F3IO2/c12-11(13,14)8-3-4-9(15)10(7-8)17-6-2-1-5-16/h3-5,7H,1-2,6H2 |
InChI Key |
SVALPXIVWVZTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCCCC=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



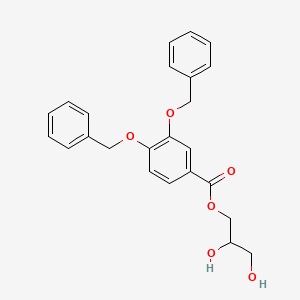
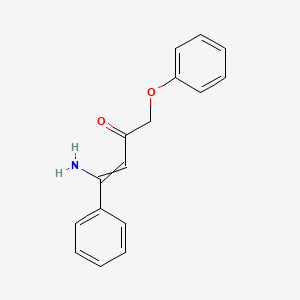
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)

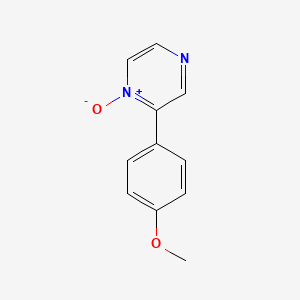
![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
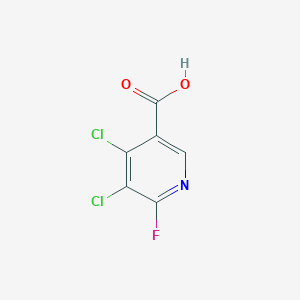
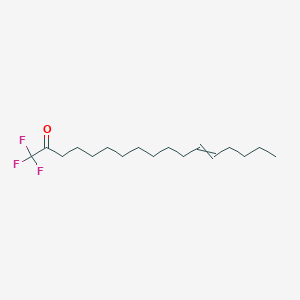
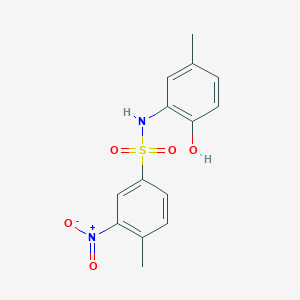
![[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile](/img/structure/B14196957.png)
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)
